

Meta-analysis of IDH1 inhibitor clinical trials

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Compound of Interest

Compound Name: *DS-1001b*

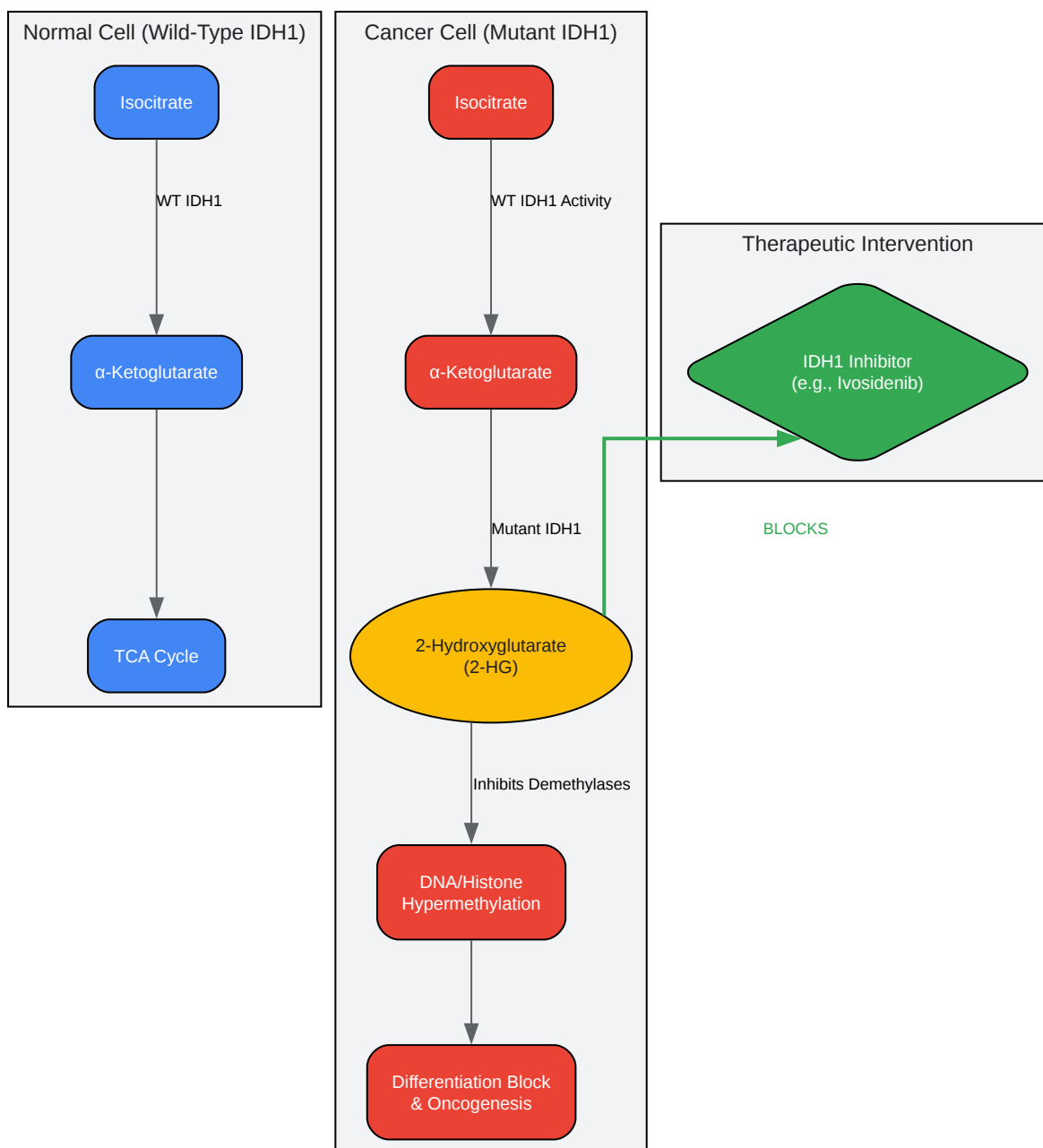
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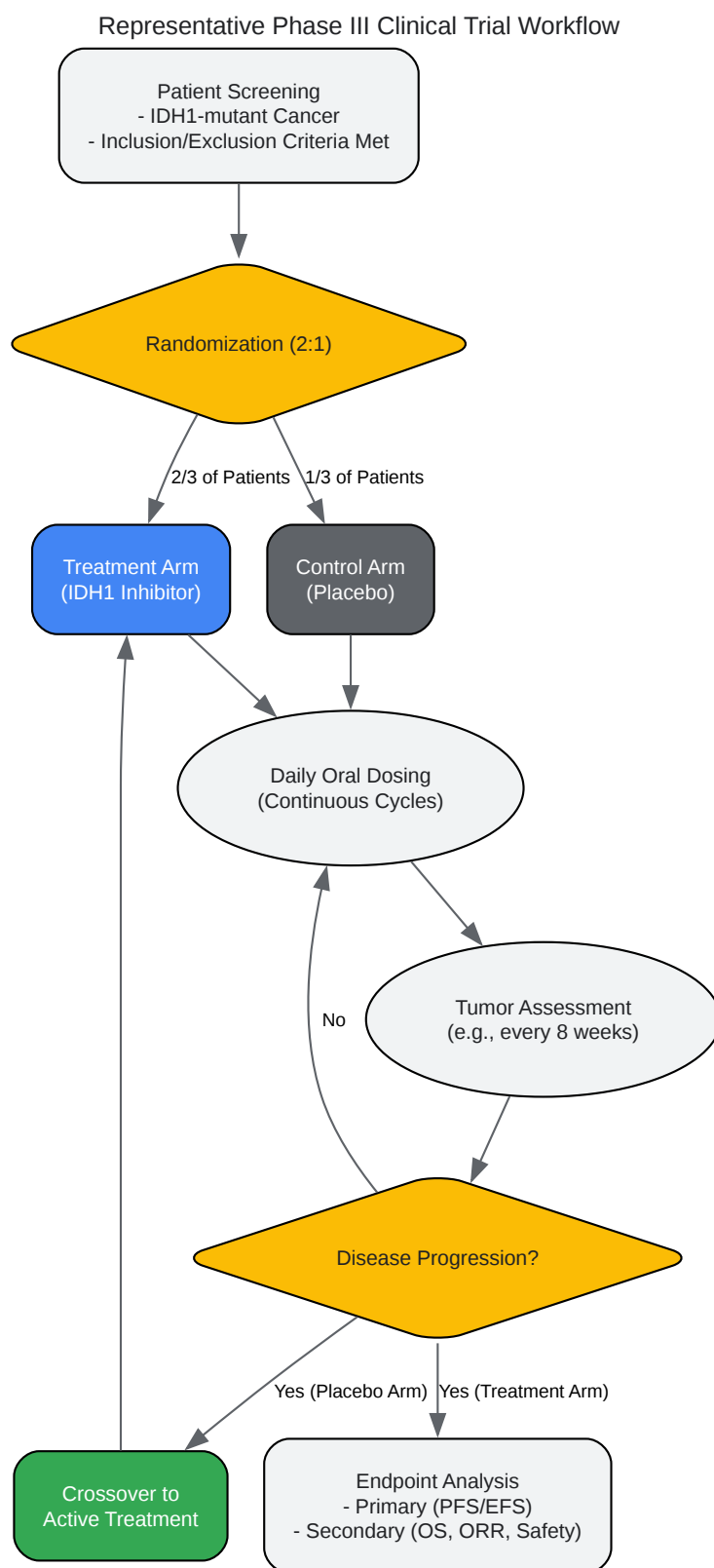
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Mechanism of Action of IDH1 Inhibitors

Mutations in the IDH1 gene lead to a neomorphic enzymatic activity that converts α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^[1] High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation that contributes to oncogenesis.^[1] IDH1 inhibitors are small molecules that specifically target and inhibit the mutant IDH1 enzyme, thereby reducing 2-HG levels, reversing epigenetic dysregulation, and inducing differentiation in cancer cells.^[1]

IDH1 Mutation and Inhibition Pathway





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References

- 1. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
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